molecular formula C7H6N2O3 B1427358 4-Carbamoylpicolinic acid CAS No. 24195-08-2

4-Carbamoylpicolinic acid

Cat. No. B1427358
CAS RN: 24195-08-2
M. Wt: 166.13 g/mol
InChI Key: LYURAHWBLCUAND-UHFFFAOYSA-N
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Description

4-Carbamoylpicolinic acid (4-CPA) is a chemical compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is used for R&D purposes and not for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 4-Carbamoylpicolinic acid involves the use of ammonium hydroxide in water at 20°C in an inert atmosphere . The reaction conditions yield 1.27 g of the compound .


Molecular Structure Analysis

The molecular formula of 4-Carbamoylpicolinic acid is C7H6N2O3 . Its molecular weight is 166.13 g/mol .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids like 4-Carbamoylpicolinic acid are diverse and include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .


Physical And Chemical Properties Analysis

4-Carbamoylpicolinic acid, like other carboxylic acids, has several important physicochemical properties. These include high density of functional groups, diversity of structures, and ideal biocompatibility .

Scientific Research Applications

Antimicrobial Activities

4-Carbamoylpicolinic acid derivatives show significant antimicrobial activities. A study on pyridine-2-carboxylic acid derivatives, closely related to 4-Carbamoylpicolinic acid, highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, as well as against yeast strains. These compounds exhibit high activity due to their interaction with DNA, as analyzed through molecular docking simulations (Ö. Tamer et al., 2018).

Role in Synthesis of Anticancer Compounds

Pesticide Sorption

4-Carbamoylpicolinic acid and its derivatives play a role in the sorption and desorption processes of various pesticides. A study on humic acid and biochar as sorbents of pesticides, including carbamates, found these compounds to be effective in attracting nonionic pesticides of high logP values and low water solubility (Irmina Ćwieląg-Piasecka et al., 2018).

Fluorescence Emission in Polymer-Rare Earth Complexes

In the field of material science, derivatives of 4-Carbamoylpicolinic acid have been used in the development of polymer-rare earth complexes that exhibit strong fluorescence emission. This application is significant in producing materials with an "Antenna Effect" for various uses including sensors and displays (Baojiao Gao et al., 2012).

DNA Gyrase Inhibition

4-Carbamoylpicolinic acid derivatives also play a crucial role in inhibiting DNA gyrase, an enzyme vital for bacterial DNA replication. This inhibition is central to the antibacterial activity of many drugs, including the quinolones and fluoroquinolones (J. Domagala et al., 1986).

Safety And Hazards

4-Carbamoylpicolinic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-carbamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-5(3-4)7(11)12/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURAHWBLCUAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740889
Record name 4-Carbamoylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoylpyridine-2-carboxylic acid

CAS RN

24195-08-2
Record name 4-Carbamoylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carbamoylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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